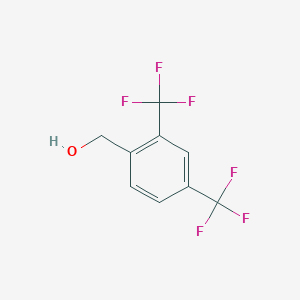

2,4-Bis(trifluoromethyl)benzyl alcohol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[2,4-bis(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F6O/c10-8(11,12)6-2-1-5(4-16)7(3-6)9(13,14)15/h1-3,16H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDHDRXKQSOFDNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371149 | |

| Record name | [2,4-Bis(trifluoromethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143158-15-0 | |

| Record name | [2,4-Bis(trifluoromethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 143158-15-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2,4-Bis(trifluoromethyl)benzyl Alcohol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,4-Bis(trifluoromethyl)benzyl alcohol stands as a crucial, albeit less common, fluorinated building block in the landscape of medicinal chemistry and materials science. Its unique substitution pattern, featuring two powerful electron-withdrawing trifluoromethyl (CF₃) groups at the 2- and 4-positions of the phenyl ring, imparts distinct electronic and steric properties that are highly sought after in the design of novel therapeutics and advanced polymers. This guide provides an in-depth exploration of this compound, with a primary focus on its synthesis from readily available precursors, a detailed examination of its physicochemical and spectroscopic properties, and a discussion of its potential applications, particularly in drug development. While the 3,5- and 2,5-isomers are more commercially prevalent, this document will serve as a foundational resource for researchers seeking to leverage the specific attributes of the 2,4-isomer in their synthetic endeavors.

Introduction: The Strategic Value of Fluorination in Benzyl Alcohols

The incorporation of fluorine into organic molecules is a well-established strategy for modulating a compound's biological and physical properties. The trifluoromethyl group, in particular, is a powerful modulator due to its high electronegativity, metabolic stability, and lipophilicity.[1] In the context of benzyl alcohols, the presence of two CF₃ groups significantly influences the reactivity of the benzylic alcohol and the overall electronic nature of the aromatic ring. This makes bis(trifluoromethyl)benzyl alcohols versatile intermediates in organic synthesis.[2] They can serve as precursors to a wide array of more complex molecules through reactions such as oxidation, esterification, and etherification.

While several isomers of bis(trifluoromethyl)benzyl alcohol exist, the 2,4-substitution pattern is of particular interest due to the ortho-effect of the C2-CF₃ group, which can influence the conformation and reactivity of the benzylic hydroxyl group, and the para-C4-CF₃ group, which exerts a strong electronic pull. This unique combination makes this compound a valuable synthon for creating molecules with tailored properties.

Synthesis of this compound: A Practical Approach

A key challenge for researchers interested in this compound is its limited commercial availability. However, it can be readily synthesized in the laboratory via the reduction of its corresponding aldehyde, 2,4-bis(trifluoromethyl)benzaldehyde, which is accessible from various chemical suppliers.

Recommended Synthetic Pathway: Reduction of 2,4-Bis(trifluoromethyl)benzaldehyde

The most direct and efficient method for preparing this compound is the reduction of 2,4-bis(trifluoromethyl)benzaldehyde. This transformation can be achieved using several common reducing agents. The choice of reagent will depend on the scale of the reaction and the desired reaction conditions.

Caption: Synthetic route to this compound.

Two highly reliable and widely used methods for this reduction are presented below:

Method A: Sodium Borohydride Reduction

Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is well-suited for the reduction of aldehydes and ketones. It is generally safe to handle and the reaction can be performed in common protic solvents like methanol or ethanol.

Method B: Lithium Aluminum Hydride Reduction

Lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent than NaBH₄. While it will readily reduce aldehydes, it will also reduce other functional groups such as esters and carboxylic acids. Therefore, its use is recommended when no other reducible functional groups are present in the starting material. Reactions with LiAlH₄ must be carried out in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF) and require careful handling due to its high reactivity with water.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Sodium Borohydride Reduction

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-bis(trifluoromethyl)benzaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde).

-

Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is acidic.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. The product can be further purified by silica gel column chromatography.

Protocol 2: Synthesis of this compound via Lithium Aluminum Hydride Reduction

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add a suspension of lithium aluminum hydride (1.1 eq) in anhydrous diethyl ether or THF.

-

Addition of Aldehyde: Dissolve 2,4-bis(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous diethyl ether or THF and add it to the dropping funnel. Add the aldehyde solution dropwise to the LiAlH₄ suspension at 0 °C.

-

Reaction and Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

-

Work-up (Fieser method): Cool the reaction mixture to 0 °C and carefully add water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

-

Filtration and Purification: Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite. Wash the filter cake with additional ether or THF. Combine the filtrates and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.

Caption: General workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Properties

Due to the scarcity of published experimental data for this compound, the following properties are based on the known data for its isomers (3,5- and 2,5-bis(trifluoromethyl)benzyl alcohol) and theoretical predictions.[3][4]

| Property | Value (Predicted/Estimated) | Source/Basis |

| CAS Number | Not definitively assigned in major public databases | - |

| Molecular Formula | C₉H₆F₆O | - |

| Molecular Weight | 244.13 g/mol | - |

| Appearance | Colorless liquid or low-melting solid | Analogy to isomers |

| Boiling Point | Higher than benzyl alcohol due to increased molecular weight | General chemical principles |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, MeOH) | Analogy to isomers |

| ¹H NMR | Aromatic protons with complex splitting patterns due to ¹H-¹⁹F coupling; a singlet or doublet for the benzylic CH₂; a broad singlet for the hydroxyl proton. | Spectroscopic principles |

| ¹³C NMR | Aromatic carbons showing quartets due to ¹³C-¹⁹F coupling for the CF₃-bearing carbons; a signal for the benzylic CH₂OH carbon. | Spectroscopic principles |

| ¹⁹F NMR | Two distinct signals for the two non-equivalent CF₃ groups. | Spectroscopic principles |

Applications in Drug Development and Materials Science

The unique structural features of this compound make it a highly attractive building block for various applications, particularly in the pharmaceutical industry.

Medicinal Chemistry

The introduction of two trifluoromethyl groups can significantly enhance the pharmacological profile of a drug candidate. These groups can improve:

-

Metabolic Stability: The strong C-F bonds are resistant to metabolic degradation, which can increase the half-life of a drug.

-

Lipophilicity: The CF₃ groups increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

-

Binding Affinity: The electron-withdrawing nature of the CF₃ groups can alter the electronic properties of a molecule, leading to stronger interactions with biological targets.

For example, the 3,5-bis(trifluoromethyl)benzyl moiety is a key component of the neurokinin-1 (NK₁) receptor antagonist, Aprepitant, used for the prevention of chemotherapy-induced nausea and vomiting.[5] The 2,4-disubstituted pattern of the title compound could offer a different steric and electronic profile, potentially leading to novel receptor interactions and improved selectivity for other biological targets.

Caption: Potential synthetic utility of this compound.

Materials Science

The thermal and chemical stability conferred by the trifluoromethyl groups makes this compound a candidate for the synthesis of specialty polymers and materials with enhanced properties, such as:

-

Increased thermal stability

-

Improved chemical resistance

-

Low surface energy

Safety and Handling

As with all trifluoromethylated aromatic compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Based on the safety data for its isomers, it may cause skin and eye irritation.

Conclusion

This compound, while not as readily available as its isomers, represents a valuable and synthetically accessible building block for researchers in drug discovery and materials science. Its preparation via the reduction of the corresponding aldehyde is a straightforward process that can be accomplished using standard laboratory reagents and techniques. The unique electronic and steric properties imparted by the 2,4-bis(trifluoromethyl) substitution pattern offer exciting opportunities for the design and synthesis of novel molecules with enhanced performance characteristics. This guide provides the foundational knowledge and practical protocols necessary to empower scientists to explore the full potential of this intriguing fluorinated synthon.

References

- The Role of Fluorinated Benzyl Alcohols in Modern Chemical Synthesis. (n.d.). Retrieved from a relevant chemical supplier's technical portal.

-

PubChem Compound Summary for CID 2737813, 2,5-Bis(trifluoromethyl)benzyl alcohol . National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link].

-

PubChem Compound Summary for CID 23506004, 3,4-Bis(trifluoromethyl)benzyl alcohol . National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link].

-

PubChem Compound Summary for CID 122933, 3,5-Bis(trifluoromethyl)benzyl alcohol . National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link].

- 3,5-Bis(trifluoromethyl)benzyl alcohol product page. Sigma-Aldrich. Retrieved January 9, 2026, from a major chemical supplier's website.

-

Application & Uses Of Benzyl Alcohol especially in pharmaceutical sector . (2020, December 9). Prakash Chemicals International Pvt. Ltd. Retrieved from [Link].

- Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes. (n.d.).

-

Benzyl alcohol . (n.d.). In Wikipedia. Retrieved January 9, 2026, from [Link].

- The Chemistry and Applications of Benzyl Alcohol: A Deep Dive. (n.d.).

-

3,5-Bis(trifluoromethyl)benzyl alcohol product page . LookChem. Retrieved January 9, 2026, from [Link].

-

Benzyl Alcohol: What is it and where is it used? . (2025, August 20). Drugs.com. Retrieved from [Link].

- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (n.d.). Beilstein Journal of Organic Chemistry.

-

Tradipitant . (n.d.). In Wikipedia. Retrieved January 9, 2026, from [Link].

- Preparation method of m-trifluoromethyl-benzyl-alcohol. (n.d.).

- Topical benzyl alcohol reduces cataract surgery need: two long-term double blind studies. (1987). Journal of Ocular Pharmacology.

-

Chemical Properties of 3,5-Bis(trifluoromethyl)benzyl alcohol (CAS 32707-89-4) . Cheméo. Retrieved January 9, 2026, from [Link].

- Carbonylchlorobis(triphenylphosphine)iridium(I) product page. TCI Chemicals.

- Applications of Fluorine in Medicinal Chemistry. (2015). Journal of Medicinal Chemistry.

Sources

- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 2. oak.ulsan.ac.kr [oak.ulsan.ac.kr]

- 3. 3,5-Bis(trifluoromethyl)benzyl alcohol | C9H6F6O | CID 122933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,5-Bis(trifluoromethyl)benzyl alcohol | C9H6F6O | CID 2737813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tradipitant - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 2,4-Bis(trifluoromethyl)benzyl alcohol: Properties, Synthesis, and Applications

Introduction: The Strategic Importance of Fluorination in Benzyl Alcohols

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds has become a cornerstone for molecular design. The trifluoromethyl (CF₃) group, in particular, is a powerful modulator of physicochemical and biological properties. 2,4-Bis(trifluoromethyl)benzyl alcohol is a key exemplar of this molecular strategy. Possessing two strongly electron-withdrawing CF₃ groups on the aromatic ring, this primary alcohol is not merely a synthetic intermediate but a versatile building block. The electronic perturbations induced by the two CF₃ groups profoundly influence the reactivity of both the hydroxyl group and the phenyl ring, creating a unique chemical profile that is highly sought after for the synthesis of advanced pharmaceutical agents, agrochemicals, and specialty polymers. This guide provides an in-depth exploration of the chemical and physical properties of this compound, its synthesis, reactivity, and critical applications for researchers in the chemical sciences.

Physicochemical and Spectral Properties

The defining features of this compound are dictated by the presence of the two trifluoromethyl groups, which significantly impact its molecular weight, polarity, and interactions.

Physical and Chemical Data

A summary of the core physicochemical properties is presented in Table 1. The compound is a crystalline solid under standard conditions and is noted to be sensitive to moisture, a critical consideration for its storage and handling.[1]

| Property | Value | Source(s) |

| CAS Number | 143158-15-0 | [1] |

| Molecular Formula | C₉H₆F₆O | [1] |

| Molecular Weight | 244.15 g/mol | [1] |

| Appearance | Solid, Crystalline | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available; expected to have good solubility in organic solvents. | |

| Stability | Moisture sensitive | [1] |

Spectroscopic Data

While specific, experimentally-derived NMR spectra for this compound were not available in the reviewed literature, the expected spectral characteristics can be inferred from closely related isomers. The electron-withdrawing nature of the CF₃ groups will cause downfield shifts for the aromatic protons and carbons. For comparative purposes, Table 2 provides ¹H and ¹³C NMR data for mono- and di-substituted trifluoromethyl benzyl alcohols.

| Compound | ¹H NMR (Solvent) | ¹³C NMR (Solvent) | Source(s) |

| 2-(Trifluoromethyl)benzyl alcohol | (500 MHz, CDCl₃) δ 7.69 (d, J=7.7 Hz, 1H), 7.64 (d, J=7.8 Hz, 1H), 7.55 (t, J=7.5 Hz, 1H), 7.38 (t, J=7.6 Hz, 1H), 4.85 (s, 2H), 2.95 (s, 1H) | (CDCl₃) δ 139.25, 132.09, 128.62, 127.33, 125.65, 123.34, 121.16, 61.08 | [2] |

| 4-(Trifluoromethyl)benzyl alcohol | (400 MHz, CDCl₃) δ 7.62 (d, J=8.16 Hz, 2H), 7.47 (d, J=8.08 Hz, 2H), 4.77 (s, 2H), 1.92 (br s, 1H) | (101 MHz, CDCl₃) δ 144.9, 129.9 (q, J=32.8 Hz), 127.0, 125.6 (d, J=4.04 Hz), 122.94, 64.62 | [3] |

| 3,5-Bis(trifluoromethyl)benzyl alcohol | Data available but not detailed in snippets. | Data available but not detailed in snippets. | [4] |

For this compound, one would anticipate a complex splitting pattern in the aromatic region of the ¹H NMR spectrum due to the asymmetric substitution. The benzylic protons (-CH₂OH) would appear as a singlet, which may show coupling to the hydroxyl proton unless exchanged with D₂O. In the ¹³C NMR spectrum, two quartets are expected for the carbons of the CF₃ groups due to C-F coupling.

Synthesis and Manufacturing

The synthesis of this compound typically proceeds from a readily available precursor bearing the 2,4-bis(trifluoromethyl)phenyl scaffold. The most common and industrially scalable approach involves the reduction of the corresponding benzaldehyde derivative.

Key Synthetic Pathway: Reduction of an Aldehyde

The reduction of 2,4-bis(trifluoromethyl)benzaldehyde is the most direct route to the target alcohol. This transformation can be achieved with high efficiency using standard reducing agents.

Causality in Reagent Selection : The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is often preferred in a laboratory setting due to its mild nature, high chemoselectivity for aldehydes over other reducible functional groups, and operational simplicity. It can be used in protic solvents like methanol or ethanol. For industrial-scale synthesis, other reducing agents like diisobutylaluminium hydride (DIBAL-H) or catalytic hydrogenation might be considered, depending on cost, safety, and substrate compatibility.[5]

Experimental Protocol: Reduction of 2,4-Bis(trifluoromethyl)benzaldehyde

-

Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer, add 2,4-bis(trifluoromethyl)benzaldehyde (1.0 equiv) and dissolve it in methanol (approx. 0.2 M).

-

Cooling : Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the reduction.

-

Addition of Reducing Agent : Add sodium borohydride (NaBH₄) (1.1 equiv) portion-wise to the stirred solution. The portion-wise addition helps to manage the reaction rate and prevent excessive foaming.

-

Reaction Monitoring : Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

Workup : Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid to destroy excess NaBH₄. Extract the product into an organic solvent such as ethyl acetate.

-

Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Profile

The reactivity of this compound is a tale of two functionalities influenced by strong electronic effects.

-

The Hydroxyl Group : The primary alcohol moiety (-CH₂OH) exhibits typical reactivity. It can be readily oxidized to the corresponding aldehyde or carboxylic acid using a variety of reagents (e.g., PCC, DMP, or TEMPO-catalyzed oxidation). It can also undergo esterification with carboxylic acids or acyl chlorides, and etherification under appropriate conditions. Furthermore, it can be converted into a good leaving group, such as a tosylate or a halide (e.g., using SOCl₂ or PBr₃), to facilitate nucleophilic substitution reactions.

-

The Aromatic Ring : The two CF₃ groups are powerful electron-withdrawing groups, which deactivates the benzene ring towards electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). This deactivation makes such reactions challenging and requires harsh conditions, if they proceed at all. Conversely, the ring is activated towards nucleophilic aromatic substitution, particularly at positions ortho and para to the trifluoromethyl groups, should a suitable leaving group be present on the ring.

Applications in Research and Development

The unique electronic properties of this compound make it a valuable tool in several areas of chemical R&D.

Medicinal Chemistry and Drug Development

The introduction of trifluoromethyl groups is a well-established strategy in drug design to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. The C-F bond is significantly stronger than a C-H bond, making the CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes. This compound serves as a key precursor to introduce the 2,4-bis(trifluoromethyl)benzyl moiety into drug candidates, potentially improving their pharmacokinetic profiles.

Advanced Protecting Group Chemistry

In complex organic synthesis, particularly in carbohydrate chemistry, substituted benzyl groups are used as protecting groups for hydroxyl functions. The electronic nature of the benzyl group can influence the stereochemical outcome of glycosylation reactions. Electron-withdrawing groups, such as trifluoromethyl groups, on the benzyl ether protecting groups have been shown to increase 1,2-cis selectivity in glycosylation reactions. This is a significant advantage as achieving high cis-selectivity is a persistent challenge in oligosaccharide synthesis.

Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize exposure and risk.

-

Hazards Identification : It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

-

Handling Precautions : Use only in a well-ventilated area, such as a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust and prevent contact with skin and eyes.[1]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place. The compound is noted to be moisture and air sensitive, which necessitates storage under an inert atmosphere (e.g., nitrogen or argon) for long-term stability.[1]

Conclusion

This compound stands out as a highly functionalized building block with significant potential for innovation in the chemical sciences. Its unique electronic properties, conferred by the two trifluoromethyl groups, provide a powerful lever for chemists to fine-tune molecular properties in drug candidates and advanced materials. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher looking to leverage the strategic advantage of fluorine chemistry in their work.

References

-

The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

-

LookChem. (n.d.). Cas 32707-89-4, 3,5-Bis(trifluoromethyl)benzyl alcohol. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for -. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0003119). Retrieved from [Link]

-

European Patent Office. (2017, July 28). EP 3492448 B1: 4-ALKOXY-3-(TRIFLUOROMETHYL)BENZYL ALCOHOL PRODUCTION METHOD. Retrieved from [Link]

-

Tamang, S. R., Cozzolino, A. F., & Findlater, M. (n.d.). Supporting information. Department of Chemistry and Biochemistry, Texas Tech University. Retrieved from [Link]

- Google Patents. (n.d.). CN104610068A - Preparation method of 2,4,6-trifluoro-benzylamine compound.

- Google Patents. (n.d.). US6462242B1 - Process for preparing benzyl alcohols and their use.

-

Jiang, X., & Qing, F.-L. (n.d.). Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journals. Retrieved from [Link]

-

(n.d.). Supporting Information. Retrieved from [Link]

- Defoor, J. (n.d.). Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes. Ulsan National Institute of Science and Technology.

-

Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000407 - Benzyl Alcohol. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Bis(trifluoromethyl)benzyl alcohol. Retrieved from [Link]

Sources

2,4-Bis(trifluoromethyl)benzyl alcohol physical properties

An In-Depth Technical Guide to the Physical Properties of 2,4-Bis(trifluoromethyl)benzyl alcohol

Introduction: A Key Fluorinated Building Block

This compound (CAS No. 143158-15-0) is a significant organofluorine compound utilized by researchers and synthetic chemists. As a member of the fluorinated benzyl alcohol family, its utility stems from the presence of two potent electron-withdrawing trifluoromethyl (-CF₃) groups on the aromatic ring. The specific 2,4-substitution pattern differentiates its electronic and steric profile from other isomers, such as the more commonly documented 3,5-bis(trifluoromethyl)benzyl alcohol. This unique arrangement influences the alcohol's reactivity, acidity, and conformational behavior, making it a valuable intermediate for introducing fluorinated moieties into complex target molecules, particularly in the fields of pharmaceutical drug discovery and materials science. The incorporation of -CF₃ groups is a well-established strategy for enhancing a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a detailed overview of its known physical properties, safety protocols, and the scientific rationale for its characterization.

Physicochemical and Spectroscopic Characterization

While specific quantitative physical data for the 2,4-isomer is not extensively published, a significant amount can be inferred from its Safety Data Sheet (SDS) and by comparative analysis with its isomers. The compound is known to be a solid crystalline material.[1]

Comparative Analysis of Isomeric Benzyl Alcohols

To provide researchers with a functional baseline for estimation and analytical planning, the table below contrasts the documented physical properties of the related and more thoroughly characterized 3,5-bis(trifluoromethyl)benzyl alcohol and 4-(trifluoromethyl)benzyl alcohol. These compounds serve as excellent benchmarks for predicting the behavior of the 2,4-isomer.

| Property | 3,5-Bis(trifluoromethyl)benzyl alcohol | 4-(Trifluoromethyl)benzyl alcohol | This compound |

| CAS Number | 32707-89-4 | 349-95-1[2] | 143158-15-0[1] |

| Molecular Formula | C₉H₆F₆O | C₈H₇F₃O[2] | C₉H₆F₆O[1] |

| Molecular Weight | 244.13 g/mol | 176.14 g/mol [3] | Not explicitly stated, calculated as 244.13 g/mol |

| Appearance | White to light yellow crystal powder[4] | Liquid after melting[5] | Solid Crystalline[1] |

| Melting Point | 53-56 °C[4] | 18-20 °C[2][3] | No data available |

| Boiling Point | 40 °C @ 0.5 mmHg[4] | 78-80 °C @ 4 mmHg[2][3] | No data available |

| Flash Point | 98 °C (208.4 °F) - closed cup | 100 °C (212 °F)[3] | No data available |

| Density | 1.3954 (estimate)[4] | 1.286 - 1.288 g/cm³[2][3] | No data available |

| Solubility | No data available | Soluble in water[3] | No data available |

Rationale for Spectroscopic Confirmation

For any researcher, confirming the identity and purity of a substance like this compound is paramount. The following spectroscopic methods are standard practice.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : This is the most powerful tool for structural elucidation.

-

¹H NMR would confirm the presence of the benzylic protons (-CH₂OH) and the distinct aromatic protons, whose splitting patterns and chemical shifts would verify the 2,4-substitution.

-

¹³C NMR would show the unique carbon signals, including the two distinct carbons bonded to the -CF₃ groups, which appear as quartets due to C-F coupling.

-

¹⁹F NMR is essential for fluorinated compounds. It would show two distinct singlets (or complex patterns if coupling to aromatic protons occurs), confirming the presence and electronic environment of the two non-equivalent trifluoromethyl groups.

-

-

Infrared (IR) Spectroscopy : IR analysis is used to identify functional groups. The spectrum for this alcohol would be characterized by a broad absorption band in the 3200-3600 cm⁻¹ region, indicative of the O-H stretch of the alcohol group. Strong absorption bands between 1100-1350 cm⁻¹ would confirm the C-F stretching vibrations of the -CF₃ groups.[6]

-

Mass Spectrometry (MS) : This technique confirms the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the calculated molecular weight (244.13 g/mol ), and the fragmentation pattern would provide further structural evidence.

Experimental Workflow for Physical Property Characterization

A systematic approach is crucial when handling and characterizing a research chemical for which limited data is available. The following workflow outlines a logical sequence of operations for a scientist to validate and characterize a sample of this compound.

Caption: A logical workflow for the verification and detailed characterization of a research chemical.

Safety, Handling, and Storage

As a Senior Application Scientist, the paramount directive is to ensure safe laboratory operations. Based on available safety data, this compound must be handled with appropriate caution.[1]

Primary Hazards: [1]

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

The compound is also noted to be moisture and air sensitive, which dictates specific storage and handling protocols.

Standard Operating Procedure for Safe Handling

The following diagram outlines the critical decision-making process for safely handling this chemical, from risk assessment to disposal.

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 4-(Trifluoromethyl)benzyl alcohol, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 4. lookchem.com [lookchem.com]

- 5. Cas Landing [thermofisher.com]

- 6. Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Data Gap: The Solubility Profile of 2,4-Bis(trifluoromethyl)benzyl Alcohol Remains Undefined

An extensive search for solubility data on 2,4-Bis(trifluoromethyl)benzyl alcohol has revealed a significant lack of publicly available information. Despite its structural similarity to other fluorinated benzyl alcohol derivatives used in pharmaceutical and materials science, experimental or even calculated solubility data for this specific isomer appears to be largely absent from scientific literature and chemical databases. This technical advisory serves to highlight this data gap for researchers, scientists, and drug development professionals and provides context based on related compounds.

The Challenge of Undocumented Properties

For researchers and process chemists, understanding a compound's solubility is a cornerstone of experimental design, influencing everything from reaction conditions and purification strategies to formulation development. The absence of this fundamental data for this compound presents a considerable challenge, necessitating preliminary solubility screening for any new application.

While specific data is elusive, an analysis of structurally similar compounds can offer some initial, albeit qualitative, insights. The positioning of the two highly electronegative trifluoromethyl groups at the 2 and 4 positions on the benzene ring is expected to significantly influence the molecule's polarity and hydrogen bonding capabilities.

Insights from Related Isomers and Analogs

To provide some directional guidance, we can examine the known properties of related isomers, such as 3,5-Bis(trifluoromethyl)benzyl alcohol and 4-(Trifluoromethyl)benzyl alcohol.

Physicochemical Properties of Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| 3,5-Bis(trifluoromethyl)benzyl alcohol | 32707-89-4 | C₉H₆F₆O | 244.13 | Melting Point: 53-56 °C. Solubility information is not readily available, often cited as "N/A".[1] A calculated Log10 of water solubility is -3.82. |

| 2,5-Bis(trifluoromethyl)benzyl alcohol | 302911-97-3 | C₉H₆F₆O | 244.14 | No experimental solubility data is readily available in the searched resources. |

| 4-(Trifluoromethyl)benzyl alcohol | 349-95-1 | C₈H₇F₃O | 176.14 | Stated to be soluble in water.[2] |

The solubility of 4-(Trifluoromethyl)benzyl alcohol in water is a noteworthy data point.[2] However, the presence of a second trifluoromethyl group in the 2,4-isomer would likely alter its solubility profile, potentially decreasing its aqueous solubility due to an increase in molecular weight and hydrophobicity.

Theoretical Considerations for Solubility

The principles of "like dissolves like" provide a foundational framework for predicting solubility. The polarity of this compound will be a key determinant of its solubility in various solvents. The presence of the hydroxyl (-OH) group allows for hydrogen bonding, suggesting potential solubility in polar protic solvents. Conversely, the fluorinated phenyl ring contributes to its non-polar character, indicating possible solubility in non-polar organic solvents.

A prudent experimental approach would involve screening a range of solvents with varying polarities.

Proposed Experimental Workflow for Solubility Determination

For laboratories requiring solubility data for this compound, a systematic approach is recommended. The following workflow outlines a standard procedure for determining solubility.

Figure 1: A generalized workflow for the experimental determination of solubility.

Step-by-Step Protocol:

-

Solvent Selection: Choose a range of solvents representing different polarity classes (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

-

Preparation of Saturated Solutions: Add an excess of this compound to a known volume of each solvent in separate vials.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sampling and Filtration: Carefully withdraw a sample from the supernatant of each vial and filter it through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid.

-

Quantification: Dilute the filtered samples and analyze the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: From the concentration and dilution factor, calculate the solubility of the compound in each solvent at the specified temperature.

Conclusion and Recommendations

The current lack of solubility data for this compound underscores the importance of experimental characterization for novel or less-common chemical entities. While the properties of related isomers can offer some preliminary guidance, they are not a substitute for empirical data.

It is recommended that any research or development project utilizing this compound begin with a comprehensive solubility screening to establish this critical parameter. The publication of such data would be a valuable contribution to the broader scientific community.

References

-

LookChem. 3,5-Bis(trifluoromethyl)benzyl alcohol. [Link]

-

PubChem. 2,5-Bis(trifluoromethyl)benzyl alcohol. [Link]

-

Cheméo. Chemical Properties of 3,5-Bis(trifluoromethyl)benzyl alcohol. [Link]

Sources

2,4-Bis(trifluoromethyl)benzyl alcohol spectroscopic data

An In-depth Technical Guide to the Spectroscopic Data of 2,4-Bis(trifluoromethyl)benzyl Alcohol

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the expected spectroscopic data for this compound (CAS No. 143158-15-0). As a key building block in medicinal chemistry and materials science, definitive structural confirmation is paramount. The presence of two powerful electron-withdrawing trifluoromethyl (CF₃) groups on the aromatic ring significantly influences the molecule's electronic environment, which is directly reflected in its spectroscopic signatures. This document serves as a predictive reference for researchers, scientists, and drug development professionals, synthesizing theoretical principles with field-proven insights for the structural elucidation of this compound.

Molecular Structure and Physicochemical Properties

This compound possesses a benzyl alcohol core substituted with two trifluoromethyl groups at positions 2 and 4 of the phenyl ring. This substitution pattern creates a unique electronic and steric environment that is critical to its reactivity and characterization.

| Property | Value | Source |

| Molecular Formula | C₉H₆F₆O | [1] |

| Molecular Weight | 244.13 g/mol | [2] |

| CAS Number | 143158-15-0 | [3] |

| Appearance | Solid, Crystalline (Predicted) | N/A |

| InChIKey | NDHDRXKQSOFDNV-UHFFFAOYSA-N | [1] |

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides information on the number of distinct proton environments and their connectivity. For this compound, we anticipate signals corresponding to three aromatic protons, two benzylic methylene protons, and one hydroxyl proton. The strong electron-withdrawing nature of the CF₃ groups will deshield adjacent protons, shifting their signals downfield.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale and Field Insights |

| H-3 | ~7.95 | d | 1H | This proton is ortho to two CF₃ groups (at C2 and C4), leading to significant deshielding and a downfield shift. It will appear as a doublet due to coupling with H-5. |

| H-5 | ~7.80 | dd | 1H | Positioned between a CF₃ group and a proton, this signal will be a doublet of doublets, coupling to both H-3 and H-6. |

| H-6 | ~7.70 | d | 1H | This proton is ortho to the CH₂OH group and will be the most upfield of the aromatic signals. It appears as a doublet from coupling to H-5. |

| -CH₂- | ~4.90 | s (or d) | 2H | The benzylic protons are adjacent to the electron-deficient aromatic ring, shifting them downfield compared to benzyl alcohol (~4.7 ppm).[4][5] They typically appear as a singlet but may show coupling to the -OH proton in a dry solvent. |

| -OH | ~2.5 - 3.5 | br s (or t) | 1H | The chemical shift is highly dependent on concentration, solvent, and temperature. It appears as a broad singlet due to hydrogen exchange. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Transfer the solution to a clean, dry 5 mm NMR tube.[6]

-

Data Acquisition: Record the spectrum on a 400 or 500 MHz NMR spectrometer.[4] Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for a good signal-to-noise ratio.

-

Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments. A key feature for this molecule is the presence of carbon-fluorine coupling (J-coupling), which splits the signals of the CF₃ carbons and the aromatic carbons directly attached to them into quartets.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted δ (ppm) | Multiplicity (¹JCF, ²JCF) | Rationale and Field Insights |

| C-1 | ~142 | s | The ipso-carbon bearing the CH₂OH group. Its chemical shift is influenced by both ortho-CF₃ groups. |

| C-2 | ~132 | q (²JCF ≈ 35 Hz) | This carbon is directly attached to a CF₃ group, causing a downfield shift and splitting into a quartet due to two-bond C-F coupling.[7] |

| C-3 | ~128 | s (or m) | Aromatic CH carbon. May show minor, unresolved long-range coupling to fluorine. |

| C-4 | ~130 | q (²JCF ≈ 33 Hz) | Similar to C-2, this carbon is attached to a CF₃ group and appears as a quartet.[7] |

| C-5 | ~124 | s (or m) | Aromatic CH carbon, likely shifted upfield relative to C-3 and C-6 due to its position relative to the CF₃ groups. |

| C-6 | ~129 | s (or m) | Aromatic CH carbon. |

| -CH₂- | ~62 | s | The benzylic carbon. The electron-withdrawing ring deshields this carbon, but less so than in 2-(trifluoromethyl)benzyl alcohol (~61 ppm) due to steric effects.[4] |

| C-CF₃ (at C2) | ~123 | q (¹JCF ≈ 275 Hz) | The trifluoromethyl carbon signal is split into a large quartet by the three directly attached fluorine atoms. |

| C-CF₃ (at C4) | ~124 | q (¹JCF ≈ 272 Hz) | A second distinct quartet for the second CF₃ group. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be used to reduce acquisition time.

-

Instrument Setup: Place the NMR tube in the spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

Processing: Process the FID similarly to the ¹H spectrum. Calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the hydroxyl, aromatic C-H, and the extremely strong C-F bonds.

Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3500 - 3200 | Strong, Broad | O-H Stretch | Alcohol (-OH) |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |

| 2950 - 2850 | Medium | C-H Stretch | Aliphatic (-CH₂-) |

| 1610, 1500, 1460 | Medium-Weak | C=C Stretch | Aromatic Ring |

| 1350 - 1100 | Very Strong, Complex | C-F Stretch | Trifluoromethyl (-CF₃) |

| 1260 - 1050 | Strong | C-O Stretch | Alcohol (C-O) |

Insight: The C-F stretching region (1350-1100 cm⁻¹) is the most diagnostic feature for fluorinated compounds. For this molecule, the presence of two CF₃ groups will result in multiple, very intense absorption bands in this region, which can often obscure other signals in the fingerprint region.[8][9]

Experimental Protocol & Workflow: Attenuated Total Reflectance (ATR) FTIR

This non-destructive technique is ideal for solid samples.

-

Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to record the spectrum of the ambient environment.

-

Sample Application: Place a small amount (1-2 mg) of the solid this compound powder onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

-

Data Processing: The acquired spectrum is automatically ratioed against the background scan to produce the final transmittance or absorbance spectrum.

Sources

- 1. PubChemLite - this compound (C9H6F6O) [pubchemlite.lcsb.uni.lu]

- 2. 3,5-Bis(trifluoromethyl)benzyl alcohol | C9H6F6O | CID 122933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 143158-15-0 [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0003119) [hmdb.ca]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. jcsp.org.pk [jcsp.org.pk]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the NMR Spectra of 2,4-Bis(trifluoromethyl)benzyl alcohol

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique, providing profound insights into the molecular structure of chemical compounds. This guide offers a comprehensive exploration of the ¹H, ¹³C, and ¹⁹F NMR spectra of 2,4-bis(trifluoromethyl)benzyl alcohol. This compound, with its distinct trifluoromethyl substituents on the aromatic ring, presents a unique spectral landscape. Understanding these spectra is crucial for researchers and professionals in drug development and materials science, where fluorinated organic molecules are of significant interest due to their unique biological and chemical properties.[1]

The presence of two trifluoromethyl (-CF₃) groups dramatically influences the electronic environment of the proximate protons and carbons, leading to characteristic chemical shifts and complex coupling patterns. This guide will delve into the theoretical underpinnings and practical aspects of acquiring and interpreting the NMR spectra of this fascinating molecule.

Molecular Structure and Key Features

To fully appreciate the NMR spectra, it is essential to first understand the structure of this compound.

Caption: Structure of this compound.

The key structural elements influencing the NMR spectra are:

-

Aromatic Protons: Three protons on the benzene ring with distinct chemical environments.

-

Benzylic Protons: The two protons of the -CH₂OH group.

-

Hydroxyl Proton: The single proton of the -OH group.

-

Trifluoromethyl Groups: Two -CF₃ groups that will exhibit strong signals in ¹⁹F NMR and will couple with neighboring protons and carbons.

Experimental Protocols

Sample Preparation

Achieving high-resolution NMR spectra begins with meticulous sample preparation. The quality of the data is directly proportional to the care taken in this initial step.

Protocol for NMR Sample Preparation:

-

Analyte Purity: Ensure the this compound sample is of high purity. Impurities can introduce extraneous signals and complicate spectral interpretation.

-

Solvent Selection: The choice of a deuterated solvent is critical. For nonpolar to moderately polar compounds like this, Deuterated Chloroform (CDCl₃) is a common and effective choice. For other applications, Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Acetone (Acetone-d₆) can be used.

-

Concentration:

-

For ¹H NMR, dissolve 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

For ¹³C NMR, a higher concentration of 30-40 mg in 0.5-0.7 mL of solvent is recommended due to the lower natural abundance of the ¹³C isotope.

-

-

Homogenization: Ensure the sample is completely dissolved. Vortexing or gentle sonication can aid in dissolution. The solution should be clear and free of any particulate matter.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Avoid any solid particles in the tube as they can disrupt the magnetic field homogeneity.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its chemical shift set to 0.00 ppm.[2] For ¹⁹F NMR, an external reference like CFCl₃ is often used.[3]

Caption: Workflow for NMR sample preparation and data acquisition.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.

Expected Chemical Shifts and Multiplicities

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Aromatic H-3 | ~7.9 | d | ³JH-H ≈ 8.0 |

| Aromatic H-5 | ~7.7 | d | ³JH-H ≈ 8.0 |

| Aromatic H-6 | ~7.5 | s | |

| Benzylic -CH₂ | ~4.8 | s | |

| Hydroxyl -OH | Variable (typically 1.5-2.5) | br s |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data for similar compounds like 2-(Trifluoromethyl)benzyl alcohol and 4-(Trifluoromethyl)benzyl alcohol were considered for these estimations.[2][4][5]

Rationale Behind Assignments

-

Aromatic Protons: The electron-withdrawing nature of the two -CF₃ groups deshields the aromatic protons, causing them to resonate at a lower field (higher ppm). The proton at position 6 is a singlet as it has no adjacent protons. The protons at positions 3 and 5 will appear as doublets due to coupling with each other.

-

Benzylic Protons: The -CH₂ protons are adjacent to the aromatic ring and the hydroxyl group, placing their signal around 4.8 ppm. In many cases, this signal appears as a singlet.

-

Hydroxyl Proton: The chemical shift of the -OH proton is highly variable and depends on factors like solvent, concentration, and temperature due to hydrogen bonding. It often appears as a broad singlet.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of non-equivalent carbons in the molecule.

Expected Chemical Shifts and Multiplicities

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constants (J, Hz) |

| C-1 | ~142 | q | ²JC-F |

| C-2 | ~132 | q | ¹JC-F |

| C-3 | ~128 | m | |

| C-4 | ~130 | q | ¹JC-F |

| C-5 | ~126 | q | ³JC-F |

| C-6 | ~124 | m | |

| -CH₂OH | ~64 | t | ³JC-F |

| -CF₃ at C-2 | ~124 | q | ¹JC-F ≈ 272 |

| -CF₃ at C-4 | ~123 | q | ¹JC-F ≈ 272 |

Note: Chemical shifts and coupling constants are estimations based on data for related structures.[2][5][6][7]

Rationale Behind Assignments and C-F Coupling

-

Aromatic Carbons: The carbons directly attached to the electron-withdrawing -CF₃ groups (C-2 and C-4) are significantly deshielded.

-

Carbon-Fluorine Coupling: A key feature of the ¹³C NMR spectrum of fluorinated compounds is the observation of coupling between carbon and fluorine nuclei.

-

One-bond coupling (¹JC-F): This is typically very large, around 272 Hz for -CF₃ groups.

-

Two-bond coupling (²JC-F): The carbons adjacent to the -CF₃ groups (C-1, C-3, C-5) will show smaller couplings.

-

Three-bond coupling (³JC-F): Coupling over three bonds is also often observed.

-

-

Benzylic Carbon: The carbon of the -CH₂OH group will also be influenced by the fluorine atoms, likely appearing as a triplet due to coupling with the three fluorine atoms of the -CF₃ group at the 2-position.

¹⁹F NMR Spectral Analysis

¹⁹F NMR is highly sensitive and provides direct information about the fluorine environments.[8]

Expected Chemical Shifts

| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -CF₃ at C-2 | ~ -62 | s |

| -CF₃ at C-4 | ~ -63 | s |

Note: ¹⁹F chemical shifts are referenced to CFCl₃ at 0.00 ppm. Values are based on similar trifluoromethyl-substituted aromatic compounds.[9][10][11]

Rationale Behind Assignments

The two -CF₃ groups are in different electronic environments, leading to two distinct signals in the ¹⁹F NMR spectrum. The ortho -CF₃ group (at C-2) is expected to be at a slightly different chemical shift than the para -CF₃ group (at C-4) due to proximity to the -CH₂OH group. In a proton-coupled ¹⁹F spectrum, these signals may show further splitting due to long-range H-F coupling.[12][13][14]

Caption: Key NMR coupling interactions in this compound.

Advanced NMR Techniques for Full Characterization

For unambiguous assignment of all signals, two-dimensional (2D) NMR experiments are invaluable.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings (e.g., between aromatic protons H-3 and H-5).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (e.g., aromatic protons to their respective carbons, and -CH₂- protons to the benzylic carbon).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and confirming long-range interactions.

-

HOESY (Heteronuclear Overhauser Effect Spectroscopy): Can provide through-space correlations between ¹H and ¹⁹F nuclei, offering insights into the spatial proximity of different groups.

Conclusion

The NMR spectra of this compound are rich with structural information. The distinct chemical shifts and complex coupling patterns arising from the two trifluoromethyl groups provide a detailed picture of the molecule's electronic and steric environment. A systematic approach, combining 1D (¹H, ¹³C, ¹⁹F) and 2D NMR techniques, allows for a complete and unambiguous assignment of all signals. This guide provides the foundational knowledge and practical protocols for researchers and scientists to confidently acquire and interpret the NMR spectra of this and related fluorinated compounds, facilitating their work in drug discovery and materials science.

References

-

Mesbah Energy. (2021, April 18). Basics of NMR Sample preparation and analysis of NMR analysis data. [Link]

-

Dalvit, C., et al. (2022, April 6). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. [Link]

-

Spera, M. L., & Bax, A. (1991). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society. [Link]

-

The Royal Society of Chemistry. Contents - The Royal Society of Chemistry. [Link]

-

Beilstein Journals. for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. [Link]

-

Scribd. Benzyl Alcohol, A-methyl-3,4,5-Tri - Methoxy-, - Optional (13c NMR) - Chemical Shifts - Spectrabase. [Link]

-

Canadian Science Publishing. Long-range 'H,'~F and 13c,19F coupling constants and molecular orbital computations as indicators of. [Link]

-

Chemical Communications (RSC Publishing). (2019, January 16). Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides. [Link]

-

Emsley, J. W., & Phillips, L. FLOURINE COUPLING CONSTANTS. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information (ESI) for. [Link]

-

Biological Magnetic Resonance Bank. BMRB entry bmse000407 - Benzyl Alcohol. [Link]

-

University of Wisconsin-Madison. Fluorine NMR. [Link]

-

ResearchGate. 1D-selective 1 H NOE and 1 H NMR spectra of the mixture of benzyl. [Link]

-

RSC Publishing. (2022, March 30). 19F-centred NMR analysis of mono-fluorinated compounds. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

University of California, Santa Barbara. 19F NMR Reference Standards. [Link]

-

PMC. (2023, August 31). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. [Link]

-

Tamang, S. R., Cozzolino, A. F., & Findlater, M. Supporting information Sem Raj Tamang, Anthony F. Cozzolino and Michael Findlater Department of Chemistry and Biochemistry, Te*. [Link]

-

The Royal Society of Chemistry. Supporting Information to the manuscript Transfer Hydrogenation of Aldehydes and Ketones Catalyzed by an Aminophosphinite POCNH Pincer Complex of Ni(II). [Link]

-

PubChem. 2,5-Bis(trifluoromethyl)benzyl alcohol. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0003119). [Link]

-

University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]

-

PubChem. 3,5-Bis(trifluoromethyl)benzyl alcohol. [Link]

-

LookChem. Cas 32707-89-4,3,5-Bis(trifluoromethyl)benzyl alcohol. [Link]

Sources

- 1. biophysics.org [biophysics.org]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. 2-(Trifluoromethyl)benzyl alcohol(346-06-5) 1H NMR [m.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. 2-(Trifluoromethyl)benzyl alcohol(346-06-5) 13C NMR [m.chemicalbook.com]

- 7. 4-(Trifluoromethyl)benzyl alcohol(349-95-1) 13C NMR spectrum [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. colorado.edu [colorado.edu]

- 11. rsc.org [rsc.org]

- 12. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC09987A [pubs.rsc.org]

An In-Depth Technical Guide to the Infrared Spectrum of 2,4-Bis(trifluoromethyl)benzyl Alcohol

This guide provides a comprehensive analysis of the infrared (IR) spectrum of 2,4-Bis(trifluoromethyl)benzyl alcohol, a critical starting material and intermediate in the synthesis of pharmaceuticals and advanced materials. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical interpretation of the compound's spectral features, offering field-proven insights into its structural characterization.

Introduction: The Significance of this compound and Its Spectroscopic Fingerprint

This compound is a fluorinated aromatic alcohol of significant interest in medicinal chemistry and materials science. The presence of two strongly electron-withdrawing trifluoromethyl (-CF₃) groups on the benzene ring profoundly influences the molecule's electronic properties, reactivity, and biological activity.[1] Consequently, unambiguous structural confirmation is paramount in its synthesis and application.

Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for the structural elucidation of organic molecules. By probing the vibrational frequencies of chemical bonds, an IR spectrum provides a unique "molecular fingerprint," allowing for the identification of functional groups and the overall molecular architecture. This guide will dissect the expected IR spectrum of this compound, correlating specific absorption bands with their corresponding molecular vibrations.

Theoretical Framework: Predicting the Vibrational Landscape

The IR spectrum of this compound is a composite of the vibrational modes of its constituent functional groups: the hydroxyl (-OH) group, the methylene (-CH₂-) bridge, the 1,2,4-trisubstituted aromatic ring, and the two trifluoromethyl (-CF₃) groups. The position, intensity, and shape of the absorption bands are dictated by the bond strength, the masses of the bonded atoms, and the overall molecular symmetry.

The Hydroxyl Group (O-H and C-O Vibrations)

The hydroxyl group gives rise to two characteristic and readily identifiable absorptions:

-

O-H Stretching: In a condensed phase (liquid film or KBr pellet), the O-H groups of alcohol molecules form intermolecular hydrogen bonds. This interaction broadens the O-H stretching vibration, resulting in a strong, broad absorption band typically observed in the 3500-3200 cm⁻¹ region.[2] The significant broadness of this peak is a hallmark of hydrogen-bonded hydroxyl groups.[3] In the gas phase or in a very dilute solution in a non-polar solvent, a sharper, less intense "free" O-H stretching band may be observed around 3650-3600 cm⁻¹.[4]

-

C-O Stretching: The stretching vibration of the C-O single bond in a primary alcohol like this compound is expected to produce a strong absorption in the range of 1260-1050 cm⁻¹.[2]

The Aromatic Ring and Methylene Bridge (C-H and C=C Vibrations)

The substituted benzene ring and the benzylic methylene group contribute a series of characteristic absorptions:

-

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring typically appear at wavenumbers just above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ range.[5][6] These bands are generally of weak to medium intensity.

-

Aliphatic C-H Stretching: The symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene (-CH₂-) group are expected in the 3000–2850 cm⁻¹ region.[5]

-

Aromatic C=C Stretching: The stretching vibrations within the aromatic ring give rise to a series of bands, often of variable intensity, in the 1600-1450 cm⁻¹ region.[7][8] For substituted benzenes, prominent peaks are typically observed around 1600 cm⁻¹ and 1500 cm⁻¹.

-

C-H Bending: Out-of-plane ("oop") bending vibrations of the aromatic C-H bonds occur in the 900-675 cm⁻¹ region and are highly diagnostic of the substitution pattern on the benzene ring.[6] For a 1,2,4-trisubstituted ring, characteristic absorptions are expected in this fingerprint region. In-plane C-H bending vibrations are found between 1250-1000 cm⁻¹, but are often weak and can be obscured by other absorptions.[6]

The Trifluoromethyl Groups (C-F Vibrations)

The trifluoromethyl group is a strong absorber in the infrared spectrum due to the high polarity of the C-F bonds.

-

C-F Stretching: The C-F stretching vibrations of the -CF₃ group give rise to very strong and characteristic absorption bands in the 1400-1100 cm⁻¹ region.[9] These are often the most intense peaks in the spectrum of a fluorinated compound. The symmetric and asymmetric stretching modes can sometimes be resolved into multiple strong bands.

Analysis of the Predicted Infrared Spectrum

Based on the theoretical principles outlined above and by analogy with the spectra of closely related compounds such as 2-(trifluoromethyl)benzyl alcohol and 4-(trifluoromethyl)benzyl alcohol, a detailed prediction of the IR spectrum of this compound can be made.

| Wavenumber Range (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| 3500 - 3200 | Strong, Broad | O-H (Alcohol) | Stretching (Hydrogen-bonded) |

| 3100 - 3000 | Weak to Medium | C-H (Aromatic) | Stretching |

| 3000 - 2850 | Medium | C-H (Methylene) | Asymmetric & Symmetric Stretching |

| 1615 - 1585 | Medium to Weak | C=C (Aromatic) | Ring Stretching |

| 1500 - 1450 | Medium to Weak | C=C (Aromatic) | Ring Stretching |

| 1400 - 1100 | Very Strong | C-F (Trifluoromethyl) | Asymmetric & Symmetric Stretching |

| 1260 - 1050 | Strong | C-O (Alcohol) | Stretching |

| 900 - 800 | Medium to Strong | C-H (Aromatic) | Out-of-Plane Bending |

Visualizing the Molecular Vibrations

The following diagram illustrates the key functional groups and their associated vibrational modes that are critical for the interpretation of the IR spectrum of this compound.

Caption: Key functional groups and their characteristic IR stretching frequencies in this compound.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To ensure the acquisition of a reliable and interpretable IR spectrum of this compound, the following protocol is recommended, emphasizing self-validation and adherence to best practices.

Sample Preparation

Given that this compound is a solid at room temperature, two primary methods of sample preparation are suitable:

-

KBr Pellet Method:

-

Thoroughly dry spectroscopic grade Potassium Bromide (KBr) in an oven at 110°C for at least 4 hours to remove any adsorbed water, which exhibits a strong, broad absorption in the O-H stretching region.

-

In an agate mortar and pestle, grind approximately 1-2 mg of the this compound sample with about 100-200 mg of the dried KBr. The grinding should be vigorous and sustained to ensure a fine, homogeneous powder.

-

Transfer the powder to a pellet press and apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet. A cloudy pellet indicates insufficient grinding or the presence of moisture.

-

-

Attenuated Total Reflectance (ATR) Method:

-

Ensure the ATR crystal (typically diamond or germanium) is impeccably clean. Record a background spectrum of the clean, empty ATR accessory.

-

Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply consistent pressure using the built-in press to ensure good contact between the sample and the crystal.

-

Instrumental Parameters

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is standard for high-quality spectra.

-

Spectral Range: Scan from 4000 cm⁻¹ to 400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient for routine identification.

-

Scans: Co-add at least 16 scans to improve the signal-to-noise ratio.

-

Background: A background spectrum should be collected immediately prior to the sample spectrum under the same conditions to subtract the contributions from atmospheric water and carbon dioxide.

Data Processing and Validation

-

Baseline Correction: Apply a baseline correction to the spectrum to ensure that the baseline is flat at 100% transmittance or zero absorbance.

-

Peak Picking: Identify and label the wavenumbers of all significant absorption bands.

-

Self-Validation: The presence of the very strong C-F stretching bands and the broad O-H stretching band serves as an internal validation of the compound's identity. The absence of significant carbonyl (C=O) absorptions around 1700 cm⁻¹ confirms the absence of aldehyde or carboxylic acid impurities.

Conclusion: A Powerful Tool for Chemical Verification

The infrared spectrum of this compound is a rich source of structural information, with highly characteristic absorption bands for its hydroxyl, aromatic, and trifluoromethyl functionalities. A thorough understanding of these spectral features, as detailed in this guide, empowers researchers to confidently verify the identity and purity of this important chemical building block. By following rigorous experimental protocols, scientists can leverage the power of IR spectroscopy as a cornerstone of quality control and reaction monitoring in the development of novel pharmaceuticals and advanced materials.

References

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]

-

Chemistry LibreTexts. (2022). Infrared spectra of alcohols and phenols. [Link]

-

Chemistry LibreTexts. (n.d.). Infrared spectra of aromatic rings. [Link]

-

Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. [Link]

-

Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Alcohols. [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethanol. [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

-

Canadian Science Publishing. (n.d.). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. [Link]

-

NIST. (n.d.). 2-(Trifluoromethyl)benzyl alcohol. [Link]

-

NIST. (n.d.). 4-(Trifluoromethyl)benzyl alcohol. [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). AIST. [Link]

-

Wiley Science Solutions. (n.d.). KnowItAll IR Spectral Library Collection. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

LookChem. (n.d.). 3,5-Bis(trifluoromethyl)benzyl alcohol. [Link]

-

Wikipedia. (n.d.). Trifluoromethyl group. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Mastering Organic Synthesis: The Versatile Role of 4-(Trifluoromethyl)benzyl Alcohol. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. rsc.org [rsc.org]

- 3. photothermal.com [photothermal.com]

- 4. KnowItAll IR Spectral Library Collection - Wiley Science Solutions [sciencesolutions.wiley.com]

- 5. sciencesolutions.wiley.com [sciencesolutions.wiley.com]

- 6. 2,4-Bis(trifluoromethyl)benzyl bromide [webbook.nist.gov]

- 7. lea-instruments.com [lea-instruments.com]

- 8. PubChemLite - this compound (C9H6F6O) [pubchemlite.lcsb.uni.lu]

- 9. oak.ulsan.ac.kr [oak.ulsan.ac.kr]

An In-Depth Technical Guide to the Mass Spectrometry of 2,4-Bis(trifluoromethyl)benzyl alcohol

Introduction

2,4-Bis(trifluoromethyl)benzyl alcohol (C₉H₆F₆O, MW: 244.13 g/mol ) is a fluorinated aromatic alcohol of significant interest in medicinal chemistry and materials science. Its unique electronic properties, conferred by the two strongly electron-withdrawing trifluoromethyl (CF₃) groups, make it a valuable building block for synthesizing novel pharmaceutical agents and specialized polymers. Accurate analytical characterization is paramount for its use in these demanding applications. Mass spectrometry (MS) stands as a cornerstone technique for confirming the identity, assessing the purity, and studying the fragmentation behavior of this molecule.

This guide provides a comprehensive exploration of the mass spectrometric behavior of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of its fragmentation under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) conditions, offering field-proven insights into experimental design and data interpretation.

Electron Ionization (EI) Mass Spectrometry: A Study in Fragmentation

Electron Ionization is a classic, high-energy technique that imparts significant internal energy to the analyte molecule, inducing extensive and reproducible fragmentation. This "fingerprint" of fragment ions is invaluable for unambiguous structural elucidation. While the molecular ion of alcohols can sometimes be weak or absent, the stabilizing effect of the aromatic ring in this compound typically allows for its observation.[1]

Primary Fragmentation Pathways

Upon ionization at a standard 70 eV, the this compound molecular ion (M⁺•) at a mass-to-charge ratio (m/z) of 244 is formed. The subsequent fragmentation is dictated by the relative stability of the resulting ions and neutral losses.

-

Formation of the Benzyl Cation ([M-OH]⁺): The most facile and diagnostically significant fragmentation is the cleavage of the C-O bond to lose a hydroxyl radical (•OH, 17 Da). This pathway is highly favored due to the formation of a resonance-stabilized 2,4-bis(trifluoromethyl)benzyl cation at m/z 227 . This ion is often the base peak or one of the most abundant ions in the spectrum.

-

Dehydration ([M-H₂O]⁺•): A common fragmentation pathway for alcohols is the elimination of a neutral water molecule (H₂O, 18 Da), leading to a radical cation at m/z 226 .[1][2][3] This process involves the loss of the hydroxyl group and a hydrogen atom, typically from the benzylic carbon.

-

Alpha-Cleavage ([M-H]⁺): Loss of a hydrogen radical from the benzylic methylene group (α-cleavage) can also occur, yielding an even-electron cation at m/z 243 .[4] This ion is structurally equivalent to the protonated form of 2,4-bis(trifluoromethyl)benzaldehyde.

Secondary and Complex Fragmentations

The primary fragment ions, particularly the stable benzyl cation at m/z 227, undergo further fragmentation:

-

Loss of Fluorine and HF: The trifluoromethyl groups are susceptible to fragmentation. The loss of a fluorine radical (F•, 19 Da) or a neutral hydrogen fluoride molecule (HF, 20 Da) from ions like m/z 227 can lead to fragments at m/z 208 and m/z 207 , respectively.

-

Loss of a Trifluoromethyl Radical (•CF₃): Cleavage of a C-C bond can result in the loss of a trifluoromethyl radical (•CF₃, 69 Da). Loss of •CF₃ from the benzyl cation (m/z 227) would produce a fragment at m/z 158 .

The interplay of these pathways generates a characteristic mass spectrum. The diagram below illustrates the proposed primary fragmentation cascade under EI conditions.

Caption: Proposed EI fragmentation pathway for this compound.

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

ESI is a soft ionization technique ideal for analyzing samples in solution, making it the standard for Liquid Chromatography-Mass Spectrometry (LC-MS).[5] It typically generates protonated or deprotonated molecules with minimal in-source fragmentation. To elicit structural information, tandem mass spectrometry (MS/MS) is employed, where a specific precursor ion is isolated and fragmented through collision-induced dissociation (CID).

Ionization Modes

-